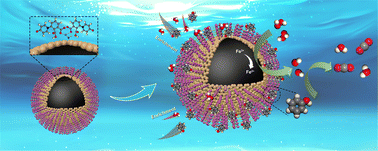Electron-deficient Fe3O4@AC–NH2@Cu–MOF nanoparticles for enhanced degradation of electron-rich benzene derivatives via synergistic adsorption and catalytic oxidation†
Dalton Transactions Pub Date: 2024-01-10 DOI: 10.1039/D3DT03431C
Abstract
Benzene derivatives in wastewater have negative impacts on ecosystems and human health, making their removal prior to discharge imperative. In this study, Fe3O4@AC–NH2@Cu–opa (AC–NH2 = aminoclay, Cu–opa = [Cu(opa)(bipy)0.5(H2O)]n (H2opa = 3-(4-oxypyridinium-1-yl) phthalic acid)) nanoparticles (NPs) were synthesized as adsorbent and catalyst for phenolic compound removal from wastewater. Fe3O4@AC–NH2@Cu–opa NPs demonstrated outstanding performance in the adsorption of phenol, exhibiting a remarkable adsorption capacity of up to 166.39 mg g−1 according to the Langmuir model. The composite also exhibited higher Fenton activity toward the degradation of electron-rich organic phenolic pollutants, with a rate approximately 3.4 times higher than that of Fe3O4 alone. The high catalytic activity of the composite was attributed to the large surface area and abundant active sites of the 2D charge-separated Cu–MOF. Meanwhile, the superparamagnetism of the Fe3O4 core enabled magnetic recollection and reuse without any significant loss of activity. Therefore, use of Fe3O4@AC–NH2@Cu–opa/H2O2 shows potential in an efficient method for the removal of phenolic compounds from wastewater.


Recommended Literature
- [1] Structural and electronic configuration of medium-sized strontium doped magnesium SrmMgn clusters and their anions†
- [2] Olefin metathesis in air using latent ruthenium catalysts: imidazole substituted amphiphilic hydrogenated ROMP polymers providing nano-sized reaction spaces in water†
- [3] Brownian dynamics simulations of analytical ultracentrifugation experiments exhibiting hydrodynamic and thermodynamic non-ideality†
- [4] Microfluidic 68Ga-labeling: a proof of principle study
- [5] Enrichment and fractionation of proteinsvia microscale pore limit electrophoresis
- [6] Sources of radiation and absorption cells
- [7] Conceptual integration of covalent bond models by Algerian students
- [8] CRISPR/Cas9-based coronal nanostructures for targeted mitochondria single molecule imaging†
- [9] Determination of mercury in minerals by combustion/trap/atomic fluorescence spectrometry
- [10] Inside front cover










